molecular formula C31H28N4O3S3 B2779371 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 486453-28-5

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No.: B2779371
CAS No.: 486453-28-5
M. Wt: 600.77
InChI Key: CFOYAUZALHMODY-UHFFFAOYSA-N
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Description

This compound belongs to a class of small-molecule inhibitors targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 is overexpressed in cancers such as gliomas, where elevated activity correlates with resistance to alkylating agents and radiotherapy . Structurally, the compound features a benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine core (6-methyl substitution) and a sulfonated benzamide group with a 3,4-dihydroquinoline substituent.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N4O3S3/c1-34-18-16-23-27(19-34)40-31(28(23)30-32-24-9-3-5-11-26(24)39-30)33-29(36)21-12-14-22(15-13-21)41(37,38)35-17-6-8-20-7-2-4-10-25(20)35/h2-5,7,9-15H,6,8,16-19H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOYAUZALHMODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a member of a novel class of inhibitors targeting apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in the base excision repair (BER) pathway. This pathway is vital for repairing DNA damage caused by various factors, including oxidative stress and alkylating agents. The biological activity of this compound has been evaluated through various studies focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of the compound involves multi-step organic reactions that incorporate a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine unit. The synthetic route typically includes:

  • Formation of the thieno[2,3-c]pyridine core.
  • Introduction of the benzo[d]thiazole group.
  • Coupling with the sulfonylated quinoline derivative.

The resulting compound exhibits a complex structure that is key to its biological activity.

This compound acts primarily as an APE1 inhibitor. APE1 plays a significant role in:

  • DNA Repair : It cleaves abasic sites in DNA, facilitating repair processes.
  • Gene Regulation : APE1 modulates the activity of transcription factors such as p53 and NF-kB through redox mechanisms.

Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ) and methylmethanesulfonate (MMS), making this compound potentially useful in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low micromolar potency against purified APE1 enzyme preparations. Notably:

  • It significantly potentiates the cytotoxic effects of alkylating agents in cancer cell lines (e.g., HeLa cells).
  • The compound leads to an accumulation of abasic sites in treated cells, indicating effective inhibition of APE1 activity.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the benzamide structure can influence biological activity. Key findings include:

  • Substituents on the benzo[d]thiazole ring enhance binding affinity to APE1.
  • The presence of specific functional groups is critical for maintaining inhibitory potency.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Combination Therapy : In studies combining this APE1 inhibitor with TMZ, enhanced tumor cell death was observed compared to treatments with either agent alone.
  • Animal Models : Preclinical trials in mouse models demonstrated significant tumor regression when treated with this compound alongside standard chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most closely related analogue is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3, ). Key differences include:

Substituent at Position 6 : The target compound has a methyl group , whereas compound 3 features a bulkier isopropyl group . This modification may influence metabolic stability and brain penetration.

Terminal Group: The target compound’s 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide group replaces the acetamide in compound 3. The sulfonyl group likely improves solubility and hydrogen-bonding interactions with APE1’s active site .

Therapeutic Implications

Elevated APE1 activity in high-grade gliomas (3.5-fold higher than in low-grade tumors) underscores the clinical relevance of inhibitors like this compound .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step organic reactions, including coupling benzo[d]thiazole derivatives with tetrahydrothieno-pyridine intermediates and sulfonylation of the quinoline moiety. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., amide bond formation) require gradual reagent addition and cooling (0–5°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while ethanol is preferred for final crystallization to ensure high purity .
  • Catalysts : Use of coupling agents like HATU or EDCI improves amidation efficiency . Analytical techniques such as HPLC (for purity >95%) and ¹H/¹³C NMR (to confirm functional groups) are essential for quality control .

Q. Which analytical methods are most reliable for characterizing this compound’s structural integrity?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms sulfonyl (–SO₂–) and benzamide (–CONH–) linkages .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (expected m/z ~568.77) and detects impurities .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

Initial screens should focus on target-specific assays:

  • Enzyme inhibition : Use fluorogenic substrates or SPR to measure binding affinity to kinases or proteases, given the compound’s heterocyclic and sulfonamide motifs .
  • Cellular viability assays : Test against cancer cell lines (e.g., HeLa or MCF-7) using MTT or ATP-based luminescence, with IC₅₀ calculations via nonlinear regression . Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate experiments .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets, and how can these models be validated experimentally?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with ATP-binding pockets (e.g., EGFR kinase). Key interactions include hydrogen bonding with the benzamide carbonyl and π-π stacking of the benzo[d]thiazole ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) . Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) and SPR-based binding assays .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s potency?

  • Substituent variation : Modify the 6-methyl group on the tetrahydrothieno-pyridine or the sulfonamide’s dihydroquinoline moiety to alter steric/electronic profiles .
  • Bioisosteric replacement : Replace the benzo[d]thiazole with indole or pyridine to test scaffold flexibility . Use parallel synthesis and high-throughput screening (HTS) to evaluate derivatives, followed by Free-Wilson analysis to quantify substituent contributions .

Q. What experimental designs address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Orthogonal assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods to rule out assay-specific artifacts .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for batch effects (e.g., solvent or cell passage variations) .
  • Proteomic profiling : Use phospho-antibody arrays to detect off-target effects that may explain variability .

Q. How can AI-driven approaches enhance the development of derivatives with improved pharmacokinetic properties?

  • Generative models : Train VAEs or GANs on ChEMBL data to propose derivatives with optimized logP (2–4) and PSA (<140 Ų) .
  • ADMET prediction : Tools like SwissADME or ADMETlab2.0 can forecast bioavailability and CYP450 inhibition risks . Validate top candidates in vitro (e.g., Caco-2 permeability) and in vivo (rodent PK studies) .

Methodological Considerations

Q. What green chemistry principles can be applied to reduce waste during synthesis?

  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings, achieving >90% recovery .
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for amide couplings, reducing environmental toxicity .

Q. How should researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the sulfonamide group) over 4–12 weeks .

Q. What cross-disciplinary methodologies integrate chemical synthesis with biological data analysis?

  • Systems pharmacology : Combine RNA-seq data (to identify dysregulated pathways) with synthetic accessibility scores (SYNSS) to prioritize targets .
  • Cheminformatics pipelines : Use KNIME or Pipeline Pilot to link HTS results with molecular descriptors (e.g., topological polar surface area) for SAR visualization .

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